Bromine

概述

描述

Bromine (Br), a halogen element with atomic number 35, is a volatile, reddish-brown liquid at room temperature, notable for its high reactivity and distinct odor. It is the only nonmetallic element that exists in liquid form under standard conditions . Historically, this compound and its compounds have been used in medicine, such as in antiseptics and sedatives, as noted in 19th-century studies . This compound’s chemical properties—electronegativity (2.96), boiling point (58.8°C), and electron affinity (−324 kJ/mol)—place it between chlorine and iodine in the halogen group, influencing its reactivity and applications .

准备方法

Chlorine Oxidation Methods

The most prevalent industrial method for bromine production involves chlorine gas (Cl₂) as the oxidizing agent, leveraging its higher electronegativity to displace bromide ions from brine solutions .

Blowing-Out Tower Process

In this method, chlorine gas is introduced into a brine solution rich in bromide ions (≥3 g/L Br⁻) within a packed tower. The oxidation reaction proceeds as:

2(g) + 2\text{Br}^-(aq) \rightarrow 2\text{Cl}^-(aq) + \text{Br}2(l)

The liberated this compound is then stripped from the solution using air or steam, forming a gaseous mixture of Br₂, Cl₂, and H₂O vapor. This mixture is cooled to 58.8°C in a condenser, where this compound liquefies while chlorine remains gaseous . Subsequent separation in a gravity-based apparatus yields a lower this compound layer (density 3.12 g/cm³) and an upper aqueous layer, which is recycled to minimize bromide loss .

Steaming this compound Process

Applied to lower-concentration brines (2.5–3 g/L Br⁻), this method employs steam distillation to recover this compound. After chlorination, the mixture is heated to 90–100°C, and steam is injected to reduce this compound’s partial pressure, facilitating its volatilization. Despite higher energy costs (~2 tons of steam per ton of Br₂), this process achieves 85–90% recovery efficiency .

Electrolytic Methods

Electrolytic techniques, notably the Dow process, revolutionized this compound production by enabling direct extraction from brine without pre-concentration .

Dow Electrolytic Process

Patented in 1891, the Dow process electrolyzes a sulfuric acid-treated brine solution using graphite electrodes. At the anode, bromide ions oxidize to this compound:

Simultaneously, hydrogen evolves at the cathode. To prevent re-reduction, ferric ions are introduced, forming soluble ferric bromide (FeBr₃), which thermally decomposes to yield pure this compound . Modern adaptations achieve 95% current efficiency with energy consumption of 2,800–3,200 kWh per ton of Br₂ .

Chromium-Mediated Electrolysis

A home-scale method utilizes sodium bromide (NaBr) and trace potassium dichromate (K₂Cr₂O₇) in an electrolytic cell. Chromate ions act as redox mediators, suppressing bromate (BrO₃⁻) formation and enhancing this compound yield to 75–80% at 6–12 V .

Hydrogen Peroxide Oxidation

Hydrogen peroxide (H₂O₂) offers a chlorine-free alternative for this compound synthesis, particularly in pharmaceutical applications requiring high purity 6.

Acidic Peroxide Process

In a sulfuric acid medium, H₂O₂ oxidizes hydrobromic acid (HBr):

2\text{O}2 + 2\text{HBr} \rightarrow \text{Br}2 + 2\text{H}2\text{O}

Optimal conditions (0.6–0.8 mol H₂O₂ per mol Br⁻, 70–80°C) achieve 77–80% yield. Continuous steam distillation prevents this compound degradation, enabling large-scale production .

Direct Bromide Peroxidation

A laboratory-scale setup combines potassium bromide (KBr), sulfuric acid (H₂SO₄), and 30% H₂O₂ in a distillation apparatus. The exothermic reaction (ΔH = −198 kJ/mol) autogenously distills this compound at 58.8°C, yielding 20–25 mL Br₂ per 100 g KBr6.

Comparative Analysis of this compound Production Methods

| Method | Raw Material | Energy Use | Yield (%) | Purity (%) | Industrial Adoption |

|---|---|---|---|---|---|

| Chlorine Blowing-Out | High-Br⁻ brine (≥3g/L) | 1.5–2 t steam/t Br₂ | 85–90 | 99.5 | Widespread (70% global) |

| Steaming Process | Low-Br⁻ brine (2.5g/L) | 2–2.5 t steam/t Br₂ | 80–85 | 98.0 | Declining |

| Dow Electrolysis | Natural brine | 2,800–3,200 kWh/t | 95 | 99.8 | Niche (Arkansas, USA) |

| H₂O₂ Oxidation | HBr or KBr | 1.2–1.5 t steam/t | 75–80 | 99.9 | Growing (pharma sector) |

Environmental and Economic Considerations

This compound production generates waste streams containing residual chlorine, sulfuric acid, and heavy metals. The blowing-out process produces 4–5 tons of acidic wastewater per ton of Br₂, requiring neutralization with limestone . Electrolytic methods, while cleaner, face scalability challenges due to high capital costs ($15–20 million for a 10,000 t/yr facility) .

In 2020, U.S. This compound production totaled 260,000 metric tons, primarily from Arkansas brines, constituting 40% of global output . Rising demand for brominated flame retardants (BFRs) and drilling fluids is driving innovation in closed-loop systems and H₂O₂-based processes .

科学研究应用

Chemical Applications

1.1 Synthesis of Organobromine Compounds

this compound is instrumental in the synthesis of organothis compound compounds, which serve as intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. These compounds are often used to introduce this compound into organic molecules, facilitating various chemical reactions such as electrophilic aromatic substitution .

1.2 Flame Retardants

Brominated flame retardants (BFRs) are widely used in plastics and textiles to reduce flammability. They work by releasing this compound radicals during combustion, which interrupt the combustion process. BFRs are critical in electronics, furniture, and automotive industries to enhance safety standards .

| Type of Flame Retardant | Application | Effectiveness |

|---|---|---|

| Tetrabromobisphenol A (TBBPA) | Electronics | Reduces fire risk significantly |

| Hexabromocyclododecane (HBCD) | Insulation materials | High thermal stability |

| Decabromodiphenyl ether (DecaBDE) | Textiles and plastics | Effective in low concentrations |

Biological Applications

2.1 Role in Collagen Formation

Recent studies have established that this compound is essential for the formation of collagen IV, a critical component of basement membranes in animals. Bromide ions facilitate sulfilimine crosslinking within collagen structures, which is vital for tissue development and integrity . This biological role underscores the importance of this compound as a trace element necessary for proper physiological functions.

2.2 Antimicrobial Properties

this compound compounds exhibit significant antimicrobial activity. For instance, sodium bromide is utilized in water treatment processes to control microbial growth in swimming pools and cooling towers. Its effectiveness stems from its ability to produce hypobromous acid, a potent biocide that targets bacteria and algae .

Industrial Applications

3.1 Oil and Gas Industry

In the oil and gas sector, this compound is used to create clear brine fluids that enhance drilling efficiency and stability in high-pressure environments. These fluids help maintain wellbore integrity and prevent blowouts during drilling operations .

3.2 Energy Storage Solutions

this compound is gaining traction in the development of advanced energy storage systems, particularly in flow batteries for renewable energy applications. This compound-based batteries are noted for their high energy density and cost-effectiveness compared to traditional lithium-ion batteries . This application is crucial for enhancing energy storage capabilities in smart grids.

Case Studies

4.1 Brominated Flame Retardants in Electronics

A comprehensive study on the use of brominated flame retardants revealed their effectiveness in reducing fire risks in consumer electronics. The study analyzed various products over a five-year period, demonstrating a significant decrease in ignition incidents attributed to the incorporation of BFRs .

4.2 The Role of this compound in Medical Research

Research conducted on Drosophila (fruit flies) highlighted the physiological necessity of bromide ions for normal developmental processes. Flies deprived of bromide exhibited severe developmental defects similar to those seen in genetic mutations affecting collagen IV synthesis . This research emphasizes the critical role this compound plays at a biological level.

作用机制

Bromine is often compared with other halogens such as chlorine and iodine:

Chlorine: More reactive and a stronger oxidizing agent than this compound. Chlorine is used more extensively in water treatment and disinfection.

Iodine: Less reactive than this compound and used primarily in medical applications and as a nutritional supplement.

Uniqueness: this compound’s intermediate reactivity and liquid state at room temperature make it unique among the halogens

相似化合物的比较

Physical and Chemical Properties

Bromine’s intermediate position among halogens dictates its behavior:

| Property | Chlorine (Cl₂) | This compound (Br₂) | Iodine (I₂) |

|---|---|---|---|

| State at RT | Gas | Liquid | Solid |

| Boiling Point (°C) | −34.04 | 58.8 | 184.3 |

| Electronegativity | 3.16 | 2.96 | 2.66 |

| Electron Affinity (kJ/mol) | −349 | −324 | −295 |

This compound’s liquid state and moderate reactivity make it uniquely suited for controlled reactions in organic synthesis, unlike gaseous chlorine or solid iodine. For example, in MgO modification, this compound exhibits lower reactivity compared to iodine trichloride but higher than iodine itself .

Environmental and Toxicological Impact

- Bioconcentration : Polybrominated diphenyl ethers (PBDEs) with lower this compound content (e.g., BDE-47) accumulate more readily in aquatic biota than highly brominated congeners .

- Regulatory Concerns: this compound compounds like 2,4,5-tribromophenol are classified as hazardous under the U.S. Superfund program due to structural similarities to toxic analogs .

- Toxicity : this compound vapor forms hydrobromic acid upon contact with moisture, necessitating careful handling in industrial settings .

生物活性

Bromine, a halogen element with the symbol Br, has garnered attention in recent years for its biological significance, particularly as an essential trace element in various physiological processes. Research has illuminated this compound's role in collagen assembly, antioxidant properties, and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key findings from diverse studies.

Essential Role in Collagen IV Assembly

This compound has been identified as a critical cofactor in the formation of sulfilimine crosslinks within collagen IV, which is vital for the structural integrity of basement membranes (BMs). A study conducted by McCall et al. (2014) demonstrated that bromide ions (Br⁻) are necessary for the peroxidasin-catalyzed formation of these crosslinks. The absence of this compound resulted in developmental defects and lethality in Drosophila models, underscoring its essentiality for tissue architecture and development .

Key Findings:

- Physiological Requirement : Bromide deficiency leads to severe developmental abnormalities and increased mortality rates in model organisms .

- Mechanism of Action : Bromide is converted to hypobromous acid (HOBr), which facilitates the formation of a bromosulfonium-ion intermediate that promotes sulfilimine formation more effectively than chloride ions (Cl⁻) .

- Concentration Dependency : Optimal levels of bromide for effective crosslinking were determined to be around 4.5 µM in physiological conditions, indicating a narrow range where this compound functions efficiently .

Antioxidant Properties

This compound also exhibits antioxidant properties, particularly in marine algae. A study on Laminaria species revealed that this compound plays a role similar to iodine in combating oxidative stress. Bromide ions were shown to be involved in oxidative cross-linking processes that enhance cell wall stability and adhesion during reproductive phases .

Comparative Analysis of this compound and Iodine:

| Property | This compound | Iodine |

|---|---|---|

| Primary Form | Bromide (Br⁻) | Iodide (I⁻) |

| Concentration in Laminaria | 2000 ppm (holdfast) | Up to 57,000 ppm |

| Role | Antioxidant | Antioxidant |

| Oxidative Stress Response | Yes | Yes |

Bioactive Compounds from Marine Algae

Marine algae produce various brominated compounds known as bromophenols (BPs), which have demonstrated significant biological activities including antimicrobial and anticancer effects. For instance, extracts from Leathesia nana have shown cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy .

Case Study: Bromophenols

- Cytotoxicity : BPs derived from Leathesia nana inhibited tumor growth in in vivo models and displayed selective cytotoxicity against several cancer cell lines such as A549 and MCF-7 .

- Mechanism : The presence of this compound enhances the anticancer activity of these compounds, indicating that bromination may be a critical factor for their efficacy .

Environmental and Health Considerations

Despite its essential roles, excessive exposure to this compound can lead to toxicity. This compound is classified as a hazardous substance when inhaled or ingested at high concentrations. Studies have indicated potential health risks associated with environmental exposure to brominated compounds, necessitating careful monitoring and regulation .

化学反应分析

Reactivity Trends and Bond Energies

Bromine’s reactivity is governed by its position in the halogen group. Bond dissociation energies and redox potentials highlight its intermediate nature:

These values explain this compound’s role as a moderate oxidizing agent, capable of displacing iodine but not chlorine under standard conditions .

Displacement Reactions

This compound participates in halogen displacement reactions, reflecting its redox behavior:

-

With iodides :

-

With chlorides :

Limited to specific conditions (e.g., concentrated solutions or catalysts) due to chlorine’s higher electronegativity .

Reactions with Hydrogen and Oxoacids

This compound reacts with hydrogen and oxygen-containing compounds to form acids and salts:

-

Hydrogen bromide (HBr) :

-

Oxoacids : this compound forms four oxoacids in aqueous solutions, though only hypobromous (HOBr) and bromic (HBrO₃) acids are relatively stable .

| Oxoacid | Formula | Stability |

|---|---|---|

| Hypobromous acid | HOBr | Disproportionates rapidly |

| Bromic acid | HBrO₃ | Stable in concentrated H⁺ |

Organic Bromination Reactions

This compound reacts with organic compounds via addition or substitution:

-

Addition to alkenes :

-

Substitution in alkanes :

Recent studies show this compound’s reactivity in aqueous systems involves intermediates like this compound chloride (BrCl) and molecular this compound (Br₂), which are 10³–10⁸ times more reactive than hypobromous acid (HOBr) in electrophilic substitutions . For example, bromochloramine (NHBrCl) decomposes to BrCl/Br₂, which drive phenol red bromination faster than NHBrCl itself .

Aqueous Chemistry and Equilibria

This compound dissolves in water, establishing dynamic equilibria:

In alkaline solutions:

Hypobromite (OBr⁻) further disproportionates:

This compound’s chemistry is marked by its versatility in forming bonds with metals, hydrogen, and organic substrates. Its intermediate reactivity, redox behavior, and role in aqueous equilibria make it critical in industrial synthesis, disinfection, and environmental chemistry. Ongoing research continues to refine mechanistic insights, particularly in complex systems like chloraminated water .

常见问题

Basic Research Questions

Q. How can researchers experimentally determine bromine’s electronic configuration in hybrid organic-inorganic perovskites?

- Methodological Answer : Use density functional theory (DFT) with plane-wave basis sets (e.g., VASP software) to model this compound’s electronic interactions in crystal lattices. Pair computational results with X-ray photoelectron spectroscopy (XPS) to validate oxidation states and bonding environments .

Q. What analytical techniques are most reliable for quantifying trace this compound in environmental samples (e.g., seawater, soil)?

- Methodological Answer : Employ ion chromatography coupled with mass spectrometry (IC-MS) for high-sensitivity detection. For speciation analysis, combine gas chromatography (GC) with this compound-specific detectors, such as electron capture detectors (ECD), to distinguish Br⁻, BrO₃⁻, and organothis compound compounds .

Q. How should researchers design experiments to study this compound’s reactivity in alkane halogenation?

- Methodological Answer : Use controlled kinetic studies under inert atmospheres to isolate bromination pathways. Monitor reaction progress via UV-Vis spectroscopy at 290 nm (Br₂ absorption band) and compare with computational simulations of transition states .

Advanced Research Questions

Q. How can contradictory kinetic data for this compound-bromate reactions in acidic media be resolved?

- Methodological Answer : Re-examine experimental conditions (e.g., initial Br₂/BrO₃⁻ concentrations, pH, temperature) using stopped-flow spectrophotometry. Apply the method of initial rates to isolate rate-determining steps and validate against mechanistic models involving BrO⁻ intermediates .

Q. What computational strategies minimize errors in modeling this compound’s role in atmospheric ozone depletion?

- Methodological Answer : Use ab initio molecular dynamics (AIMD) to simulate BrO radicals’ interactions with ozone. Validate against field data from polar regions, focusing on frost flower-mediated this compound release mechanisms .

Q. How do this compound substituents affect the photophysical properties of organic semiconductors?

- Methodological Answer : Synthesize brominated derivatives (e.g., bromobenzene, bromoanthracene) and characterize using time-resolved fluorescence spectroscopy. Compare with DFT-calculated HOMO-LUMO gaps to correlate substituent position with charge transport efficiency .

Q. What statistical approaches are optimal for analyzing variability in this compound isotope ratios (⁸¹Br/⁷⁹Br) across geological samples?

- Methodological Answer : Apply multivariate regression to δ⁸¹Br datasets, accounting for matrix effects and instrumental drift. Use MC-ICP-MS (multi-collector inductively coupled plasma mass spectrometry) with external standardization to ensure precision <0.05‰ .

Q. Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in brominated compound synthesis?

- Methodological Answer : Document reaction parameters (solvent purity, catalyst loading, temperature gradients) in detail. Use high-resolution NMR (¹H/¹³C) and elemental analysis to confirm compound identity and purity. Share raw spectra and crystallographic data as supplementary information .

Q. What protocols mitigate this compound’s volatility and toxicity in laboratory settings?

- Methodological Answer : Conduct reactions in sealed Schlenk lines with cryogenic traps. Use personal protective equipment (PPE) and real-time this compound sensors. For waste disposal, neutralize Br₂ with Na₂S₂O₃ before aqueous treatment .

Q. How should interdisciplinary teams collaborate on this compound’s applications in medicinal chemistry?

- Methodological Answer : Establish shared databases for brominated drug candidates (e.g., kinase inhibitors). Use consensus protocols for cytotoxicity assays (e.g., IC₅₀ measurements) and in silico docking studies to prioritize synthesis targets .

Q. Data Analysis and Contradiction Management

Q. How can conflicting reports on this compound’s catalytic role in cross-coupling reactions be reconciled?

- Methodological Answer : Perform meta-analyses of reaction conditions (e.g., ligand choice, solvent polarity). Use Arrhenius plots to compare activation energies across studies and identify outliers due to trace moisture or oxygen contamination .

Q. What statistical tools are recommended for identifying artifacts in this compound-related environmental monitoring data?

属性

IUPAC Name |

molecular bromine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br2/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTBXPJZTBHREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

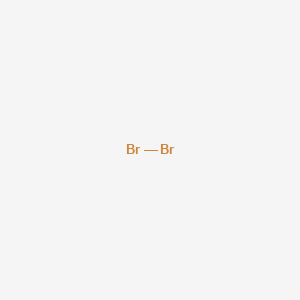

BrBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2 | |

| Record name | BROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1035238 | |

| Record name | Bromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromine is a dark reddish-brown fuming liquid with a pungent odor. Denser than water and soluble in water. Hence sinks in water. Toxic by inhalation. Accelerates the burning of combustible material. It is very corrosive to tissue and to metals., Gas or Vapor; Liquid, Dark reddish-brown, fuming liquid with suffocating, irritating fumes; [NIOSH], FUMING RED-TO-BROWN LIQUID WITH PUNGENT ODOUR., Dark reddish-brown, fuming liquid with suffocating, irritating fumes. | |

| Record name | BROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/633 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0064.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

139.2 °F at 760 mmHg (EPA, 1998), 58.8 °C, 139 °F | |

| Record name | BROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/633 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0064.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

4 % (NIOSH, 2023), Solubility in water (25 °C): 0.2141 mol/L with formation of 0.00115 mol/L of HOBr, In water, 33.6 g/L at 25 °C, Water solubility: 35.8 g/L at 20 °C; 41.7 g/L at 0 °C, Freely soluble in alcohol, ether, chloroform, carbon tetrachloride, carbon disulfide, concentrated hydrochloride acid, aq solutions of bromides, Bromine is soluble in nonpolar solvents and in certain polar solvents such as alcohol and sulfuric acid. It is miscible with ... many halogenated solvents., Solubility in water, g/100ml at 20 °C: 4.0, 4% | |

| Record name | BROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Bromine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0064.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.1023 at 77 °F (EPA, 1998) - Denser than water; will sink, 3.1023 at 25 °C/4 °C, Vapor density: 5.51 (Air = 1); bromine reacts with aluminum reacts vigorously and explosively with potassium, Relative density (water = 1): 3.1, 3.1023, 3.12 | |

| Record name | BROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/633 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0064.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.51 at 59 °F (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.139 g/L at 0 °C, 101.3 kPa, Relative vapor density (air = 1): 5.5, 5.51 | |

| Record name | BROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/633 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

172 mmHg at 69.08 °F (EPA, 1998), 212.0 [mmHg], 212 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23.3, 172 mmHg | |

| Record name | BROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/633 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0064.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Typical, freshly prepared bromine from a modern plant is likely to be at least 99.9% pure. Probable impurities are chlorine, moisture & org material at levels of less than 50 ppm each. Specifications ... for reagent-grade bromine allow up to 0.3% chlorine, 0.05% iodine, 0.002% sulfur, & nonvolatile matter 0.015% maximum. | |

| Record name | BROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark reddish-brown, volatile, mobile diatomic liquid; vaporizes at room temperature, Dense, dark red, mobile liquid; vaporizes readily at room temperature to give a red vapor | |

CAS No. |

7726-95-6 | |

| Record name | BROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7726-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007726956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/bromine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Bromine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBV4XY874G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/633 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EF8ADAE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

19 °F (EPA, 1998), -7.2 °C, 19 °F | |

| Record name | BROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/633 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0064.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。